dimethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
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Description
Dimethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C16H17N3O6 and its molecular weight is 347.327. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Dimroth Rearrangement in Fused Triazolo[1,5-d]-1,2,4-triazine : The compound is synthesized by reacting 4-phenyl–1H-1,2,3-triazole-5-diazonium chloride with diethyl-2-oxopropane-1,3-dicarboxylate, followed by a Dimroth rearrangement to yield a tricyclic compound (Ezema et al., 2015).
Synthesis of Triazolyl Oxadiazole and Quinazolinones : It is used in the cycloaddition of dimethyl acetylenedicarboxylate to oxadiazolyl azide and quinazolinone azide (Komaraiah et al., 2007).
Tetrel Bonding Interactions : The compound is involved in establishing symmetrically equivalent O⋯π-hole tetrel bonding interactions in self-assembled dimers (Ahmed et al., 2020).
Synthesis of Acyclic Phosphonate Nucleotide Analogues : It's used in synthesizing various diethyl 2-(4,5-dimethoxycarbonyl-1H-1,2,3-triazol-1-yl)alkylphosphonates (Bankowska et al., 2014).
Xanthine Oxidase Inhibition Studies : The compound shows significant inhibition activities in xanthine oxidase (XO) enzyme studies (Yagiz et al., 2021).
Synthesis of Di-{2-ethoxy-6-[(3-substitue-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine]phenyl} Terephtalates : The compound is synthesized from the reactions of alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones (Kardaş et al., 2022).
Other Applications
Synthesis of Novel N,N′‐bis (1H‐pyrrol‐1‐yl)‐1‐[2‐(2‐aryl‐5‐methyl‐3‐oxo‐2,4‐dihydro‐3H‐1,2,4‐triazol‐4‐yl)ethyl]‐1H‐1,2,3‐triazole‐4,5‐dicarboxamides : This one-pot reaction includes the conversion of azido compounds into dimethyl-1-[2-(2-aryl-5-methyl-3-oxo-1,2,4-triazol-4-yl)ethyl]-1H-1,2,3-triazol-4,5-dicarboxylates (Latthe et al., 2007).
Regiospecific Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles : Demonstrates the synthesis of closely related compounds to dimethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate (Nelson et al., 2016).
Properties
IUPAC Name |
dimethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6/c1-4-25-11-7-5-10(6-8-11)12(20)9-19-14(16(22)24-3)13(17-18-19)15(21)23-2/h5-8H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORERXSPKISKWSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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